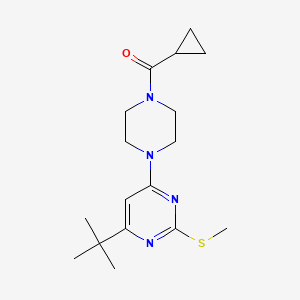![molecular formula C13H17N5O B6441408 6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine CAS No. 2549043-91-4](/img/structure/B6441408.png)
6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound has been studied as a potential inhibitor of the protein kinase CK2, which is involved in the regulation of many cellular processes. In drug discovery, this compound has been studied as a potential modulator of the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer. In biochemistry, this compound has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
作用機序
6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine has been studied for its potential mechanism of action in medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound has been studied as a potential inhibitor of the protein kinase CK2, by binding to the ATP-binding site of the kinase and blocking its activity. In drug discovery, this compound has been studied as a potential modulator of the G-protein coupled receptor GPR55, by binding to the receptor and activating or inhibiting its activity. In biochemistry, this compound has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, by binding to the enzyme and blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, based on its potential mechanisms of action, this compound may have a range of effects on the body. For example, this compound may act as an inhibitor of the protein kinase CK2, which could lead to decreased cell proliferation and apoptosis. This compound may also act as a modulator of the G-protein coupled receptor GPR55, which could lead to decreased pain, inflammation, and cancer. Finally, this compound may act as an inhibitor of the enzyme dihydrofolate reductase, which could lead to decreased synthesis of nucleic acids.
実験室実験の利点と制限
6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine has several advantages and limitations for use in laboratory experiments. One advantage is its relatively simple synthesis, which makes it easy to prepare in the laboratory. This compound also has a relatively low molecular weight, which makes it easy to handle and store. However, this compound also has several limitations. For example, this compound is not commercially available, which makes it difficult to obtain in large quantities. This compound is also a relatively new compound, and its effects on the body are not yet fully understood, which makes it difficult to predict its effects in laboratory experiments.
将来の方向性
The potential applications of 6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine are numerous and varied, and there are many possible future directions for further research. For example, further studies could be conducted to explore the effects of this compound on different cell types and tissues. Additionally, studies could be conducted to investigate the mechanism of action of this compound in more detail. Finally, studies could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as a drug for the treatment of diseases.
合成法
6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is synthesized through a seven-step reaction sequence. The first step involves the reaction of 4-methyl-1H-pyrazol-1-yl chloride with N-methyl-2-oxazolidinone to form the intermediate 4-methyl-1H-pyrazol-1-yl N-methyl-2-oxazolidinone. This intermediate is then reacted with 4-chloro-N-(2-methyl-2-oxoethyl)pyrimidine-5-carboxamide to form this compound. The other steps involve the removal of protecting groups, the formation of the desired product, and the purification of the reaction mixture.
特性
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10-6-17-18(8-10)13-5-12(15-9-16-13)14-7-11-3-2-4-19-11/h5-6,8-9,11H,2-4,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLLVDCVJRXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441327.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441354.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441361.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441373.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441374.png)
![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6441375.png)
![3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441376.png)

![2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6441392.png)
![5-fluoro-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441404.png)
![5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B6441410.png)
![4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441417.png)
![3-fluoro-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441424.png)
![6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441431.png)
